4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one
Description
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one is a five-membered heterocyclic compound featuring an oxazolidinone core (1,3-oxazolidin-2-one) substituted at the 4-position with a prop-1-en-2-yl group (an allyl derivative). This compound belongs to the oxazolidinone family, known for diverse applications in medicinal chemistry, including antimicrobial and enzyme-inhibitory activities . The prop-1-en-2-yl substituent introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.
Properties
CAS No. |
917908-23-7 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-prop-1-en-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-4(2)5-3-9-6(8)7-5/h5H,1,3H2,2H3,(H,7,8) |
InChI Key |
NEJRVHPMLUFECL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1COC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 3-amino-2-propen-1-ol with phosgene or its derivatives can yield the desired oxazolidinone.
Industrial Production Methods
In an industrial setting, the production of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.
Comparison with Similar Compounds
Alkenyl-Substituted Oxazolidinones
- 5-Methylene-4-((R)-4-(prop-1-en-2-yl)cyclohex-1-enyl)oxazolidin-2-one (III.44i)
- Structural Differences : The prop-1-en-2-yl group is attached to a cyclohexenyl moiety, adding rigidity and steric bulk compared to the simpler allyl substitution in the target compound.
- Applications : Such bicyclic derivatives are explored in catalysis and chiral auxiliaries due to their conformational constraints .
Alkynyl-Substituted Oxazolidinones
- 3-Prop-2-yn-1-yl-1,3-oxazolidin-2-one Structural Differences: The prop-2-ynyl (alkyne) substituent replaces the alkenyl group, introducing linear geometry and higher reactivity in click chemistry applications. Physicochemical Properties: Molecular weight = 125.125 g/mol (C₆H₇NO₂), with reduced polarity compared to alkenyl analogs .
Aromatic and Heteroaromatic Substituted Oxazolidinones
- (S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one
- 4-(2-Iodophenyl)-1,3-oxazolidin-2-one Structural Differences: The iodophenyl group introduces a heavy atom, favoring applications in radiopharmaceuticals or Suzuki coupling reactions. Molecular Weight: 289.07 g/mol (C₉H₈INO₂), significantly higher than alkenyl/alkynyl analogs .
Pharmacologically Active Oxazolidinones
- Zolmitriptan N-Oxide
- Parsaclisib Structural Differences: A 4-substituted pyrazolopyrimidine group confers potent PI3Kδ inhibition, demonstrating oxazolidinones' versatility in oncology .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Reactivity and Functional Group Impact
| Substituent | Electronic Effect | Steric Effect | Key Reactivity |
|---|---|---|---|
| Prop-1-en-2-yl (allyl) | Mild electron-donating | Moderate | Diels-Alder reactions, radical additions |
| Prop-2-ynyl (alkyne) | Electron-withdrawing | Low | Click chemistry (azide-alkyne cycloaddition) |
| Hydroxybenzyl | Electron-donating | High | Hydrogen bonding, crystallization control |
| Iodophenyl | Electron-withdrawing | High | Cross-coupling reactions (e.g., Suzuki-Miyaura) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
